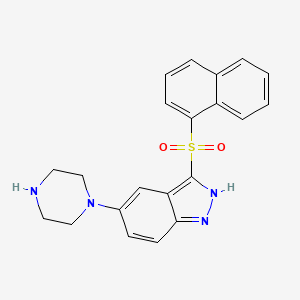

1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

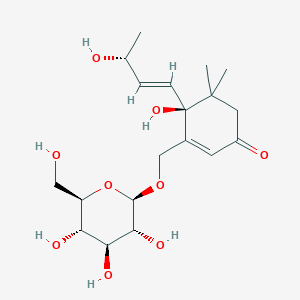

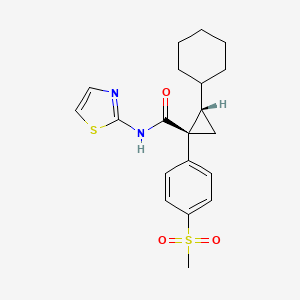

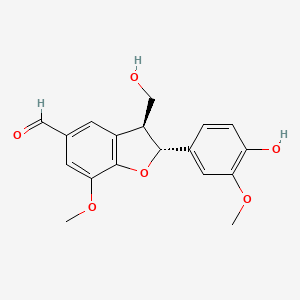

SAM-315, auch bekannt als 3-(Naphthalen-1-ylsulfonyl)-5-(Piperazin-1-yl)-1H-indazol, ist ein niedermolekulares Medikament, das als selektiver Antagonist des 5-Hydroxytryptamin-6-Rezeptors wirkt. Diese Verbindung wurde ursprünglich von Pfizer Inc. zur Behandlung der Alzheimer-Krankheit und anderer kognitiver Störungen entwickelt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAM-315 beinhaltet die Bildung des Indazol-Kerns, gefolgt von der Einführung der Naphthalen-1-ylsulfonyl- und Piperazin-1-yl-Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Indazol-Kerns: Dies wird typischerweise durch die Cyclisierung geeigneter Hydrazinderivate mit ortho-substituierten aromatischen Aldehyden oder Ketonen erreicht.

Sulfonierung: Der Indazol-Kern wird dann unter Verwendung von Naphthalin-1-sulfonylchlorid in Gegenwart einer Base wie Triethylamin sulfoniert.

Einführung von Piperazin: Der letzte Schritt beinhaltet die nucleophile Substitution des sulfonierten Indazols mit Piperazin unter basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von SAM-315 würde wahrscheinlich ähnlichen Synthesewegen folgen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren für effizienten Wärme- und Stofftransport sowie die Implementierung robuster Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SAM-315 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter starken oxidativen Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Thiol oder Sulfid umwandeln.

Substitution: Die Piperazinylgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Thiole oder Sulfide.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

SAM-315 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Neurowissenschaften. Seine primäre Anwendung ist als selektiver Antagonist des 5-Hydroxytryptamin-6-Rezeptors, der an kognitiven Prozessen beteiligt ist. Forschungen haben gezeigt, dass SAM-315 die kognitive Funktion verbessern kann, indem es die Freisetzung von Neurotransmittern wie Acetylcholin und Glutamat im Gehirn erhöht .

Seine einzigartige chemische Struktur macht es auch zu einem wertvollen Werkzeug für die Untersuchung der Struktur-Aktivitäts-Beziehungen von Indazol-Derivaten .

Wirkmechanismus

SAM-315 übt seine Wirkung aus, indem es selektiv an den 5-Hydroxytryptamin-6-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor wird hauptsächlich im zentralen Nervensystem exprimiert und ist an der Regulation der Neurotransmitterfreisetzung beteiligt. Durch die Blockierung dieses Rezeptors erhöht SAM-315 den Spiegel von Neurotransmittern wie Acetylcholin und Glutamat, die für die kognitive Funktion entscheidend sind. Die beteiligten molekularen Pfade umfassen die Modulation intrazellulärer Signalwege, die die Neurotransmittersynthese und -freisetzung regulieren .

Wirkmechanismus

SAM-315 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine-6 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking this receptor, SAM-315 increases the levels of neurotransmitters such as acetylcholine and glutamate, which are critical for cognitive function. The molecular pathways involved include the modulation of intracellular signaling cascades that regulate neurotransmitter synthesis and release .

Vergleich Mit ähnlichen Verbindungen

SAM-315 ist einzigartig in seiner hohen Selektivität und Potenz als 5-Hydroxytryptamin-6-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

WAY-181187: Ein weiterer 5-Hydroxytryptamin-6-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

SB-742457: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, jedoch unterschiedlichen Rezeptorbindungsaffinitäten.

SUVN-502:

Im Vergleich zu diesen Verbindungen hat SAM-315 in präklinischen Modellen der kognitiven Verbesserung eine überlegene Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOVZCDHYOEKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744218-85-7 |

Source

|

| Record name | WAY-255315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-255315 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does WAY-255315 interact with its target and what are the downstream effects?

A1: WAY-255315 acts as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor []. While the exact downstream effects are still under investigation, antagonism of the 5-HT6 receptor has shown promise for cognitive enhancement in preclinical models []. This suggests that WAY-255315 may hold therapeutic potential for cognitive disorders.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this class of compounds and how modifications impact its activity?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that the research focused on identifying potent and selective 5-HT6 antagonists within the 5-piperazinyl-3-sulfonylindazoles series []. This suggests that modifications to the piperazine ring, the sulfonyl group, or the indazole core could potentially influence the compound's binding affinity, selectivity, and overall pharmacological activity. Further research exploring these structural modifications is needed to fully elucidate the SAR and optimize the compound's properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

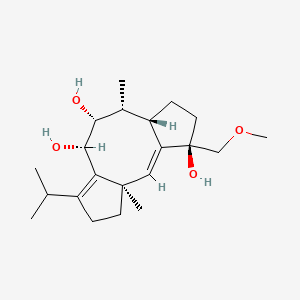

![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)

![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)

![1-[(2R)-2-(hydroxymethyl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one](/img/structure/B1246870.png)

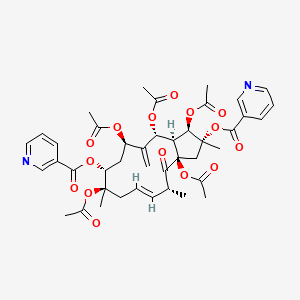

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1246885.png)